1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine
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Overview
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is a chemical compound with the molecular formula C15H23ClN2O2S It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethylphenylsulfonyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-propylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and cellular pathways.
Industry: It is utilized in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine
- 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine
- 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine
Uniqueness
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-chloro-2,5-dimethylphenylsulfonyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-propylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-4-5-17-6-8-18(9-7-17)21(19,20)15-11-12(2)14(16)10-13(15)3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINOBQOUEMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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